

Application Note: Validated Analytical Methods for the Quantification of 4-Hydroxy Trimethoprim

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Compound of Interest

Compound Name: 4-Hydroxy Trimethoprim

CAS No.: 112678-48-5

Cat. No.: B125599

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Abstract

This application note provides a comprehensive guide for the validation of analytical methods for the quantification of **4-Hydroxy Trimethoprim**, a principal metabolite of the antibacterial agent Trimethoprim. We present detailed protocols and field-proven insights for validating both a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolism, and quality control studies.

Introduction

Trimethoprim is a synthetic antibacterial agent, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections. Following administration, Trimethoprim is metabolized in the liver to several derivatives, with the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives being the principal metabolites.[1] The quantification of these metabolites, particularly **4-Hydroxy Trimethoprim**, is crucial for understanding the drug's pharmacokinetic profile, assessing patient exposure, and investigating potential idiosyncratic adverse drug reactions.[2]

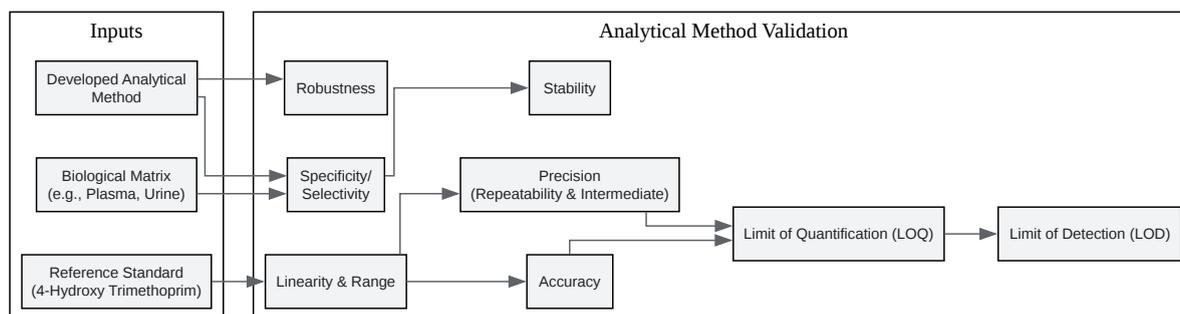
The development and validation of robust analytical methods are paramount to ensure the accuracy, reliability, and consistency of the data generated in these studies. This application note details the validation of two common analytical techniques for **4-Hydroxy Trimethoprim**: HPLC-UV for routine analysis and LC-MS/MS for applications requiring higher sensitivity and selectivity, such as in biological matrices.

Physicochemical Properties of **4-Hydroxy Trimethoprim**:

Property	Value	Source
CAS Number	112678-48-5	
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₄	
Molecular Weight	306.32 g/mol	
Melting Point	272-274°C	
Solubility	Soluble in Dimethyl Sulfoxide, Ethanol, Methanol	
Appearance	White Solid	

Method Validation Workflow

A systematic approach to method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The following diagram illustrates the key validation parameters that will be addressed in this application note, in accordance with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[3][4]



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Caption: Workflow for Analytical Method Validation.

HPLC-UV Method Validation Protocol

This section provides a hypothetical yet representative protocol for the validation of a reversed-phase HPLC-UV method for the quantification of **4-Hydroxy Trimethoprim** in a pharmaceutical formulation.

Chromatographic Conditions

- Instrument: Agilent 1200 Series HPLC system or equivalent with a photodiode array detector.
- Column: Zorbax XDB-C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.0) (30:70 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 20 μ L.

- Internal Standard (IS): Trimethoprim.

Validation Parameters and Acceptance Criteria

Parameter	Protocol	Acceptance Criteria
Specificity	Analyze blank, placebo, 4-Hydroxy Trimethoprim standard, and internal standard. Perform forced degradation studies (acid, base, oxidation, heat, light).	No interfering peaks at the retention times of the analyte and IS. Peak purity of the analyte peak should be demonstrated in the presence of degradation products.
Linearity	Prepare calibration standards at 5 concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL). Perform linear regression of peak area ratio (analyte/IS) vs. concentration.	Correlation coefficient (r^2) \geq 0.995.
Accuracy	Analyze quality control (QC) samples at three concentrations (low, mid, high) against a calibration curve (n=3 at each level).	Mean recovery of 98.0% to 102.0%.
Precision	Repeatability (Intra-day): Analyze QC samples (low, mid, high) six times on the same day. Intermediate Precision (Inter-day): Analyze QC samples on three different days by two different analysts.	Repeatability: RSD \leq 2.0%. Intermediate Precision: RSD \leq 2.0%.
LOD & LOQ	LOD: Based on signal-to-noise ratio (S/N) of 3:1. LOQ: Based on S/N of 10:1.	LOD: To be determined. LOQ: To be determined and validated for accuracy and precision.
Robustness	Intentionally vary chromatographic parameters (e.g., pH of mobile phase \pm 0.2, column temperature \pm 5°C, flow rate \pm 0.1 mL/min).	RSD of the results should not exceed 2.0%.

Stability	Solution Stability: Analyze analyte and IS solutions at room temperature and refrigerated (2-8°C) over 48 hours. Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.	Recovery within $\pm 2.0\%$ of the initial concentration.
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Forced Degradation Study

A stability-indicating method is crucial to ensure that the analytical method can accurately measure the analyte in the presence of its degradation products.

Protocol:

- Acid Hydrolysis: Treat 1 mg/mL of **4-Hydroxy Trimethoprim** with 0.1 N HCl at 60°C for 4 hours.
- Base Hydrolysis: Treat 1 mg/mL of **4-Hydroxy Trimethoprim** with 0.1 N NaOH at 60°C for 4 hours.
- Oxidative Degradation: Treat 1 mg/mL of **4-Hydroxy Trimethoprim** with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid drug to 105°C for 24 hours.
- Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

The results of forced degradation studies for Trimethoprim have shown significant degradation under acidic, basic, and oxidative conditions.[5] Similar degradation pathways are anticipated for **4-Hydroxy Trimethoprim**, and the HPLC method must demonstrate the ability to resolve the parent peak from any degradation products.

LC-MS/MS Method Validation Protocol

For bioanalytical applications, such as the quantification of **4-Hydroxy Trimethoprim** in plasma or urine, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

Instrument and Conditions

- Instrument: Agilent 6400 Series Triple Quadrupole LC/MS system or equivalent.
- Column: Zorbax XDB-C8, 2.1 x 30 mm, 3.5 μm .[\[6\]](#)
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - **4-Hydroxy Trimethoprim**: To be determined (e.g., precursor ion > product ion).
 - Internal Standard (**4-Hydroxy Trimethoprim-d9**): To be determined.
- Sample Preparation: Protein precipitation or solid-phase extraction (SPE) for plasma samples.

Bioanalytical Method Validation Parameters

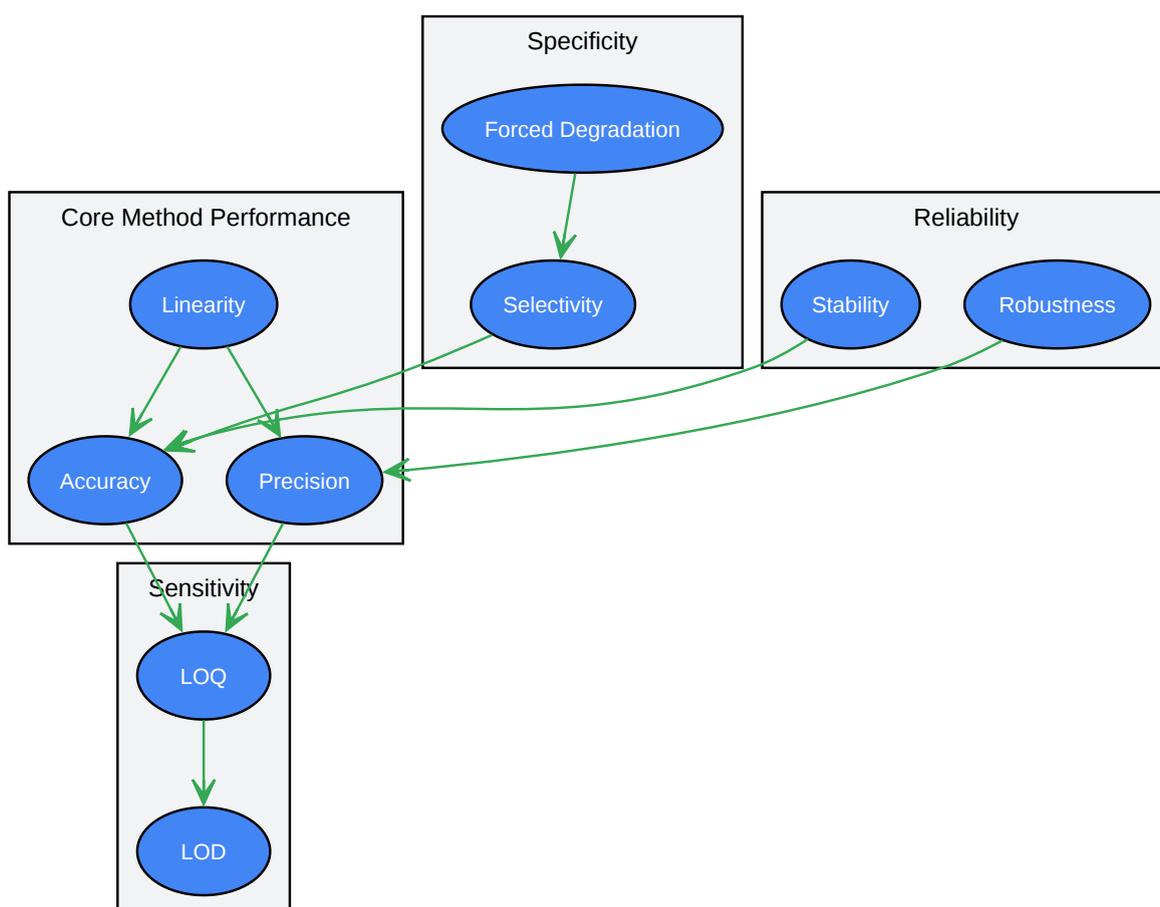
The validation of bioanalytical methods follows specific guidance from the FDA.[\[3\]](#)

Parameter	Protocol	Acceptance Criteria (FDA)
Selectivity	Analyze at least six blank matrix samples from different sources.	No significant interference at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Linearity	Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards.	$r^2 \geq 0.99$.
Accuracy & Precision	Analyze QC samples (LLOQ, low, mid, high) in at least three validation runs.	Mean accuracy within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ). Precision (RSD) $\leq 15\%$ ($\leq 20\%$ at LLOQ).
Matrix Effect	Assess the effect of the matrix on the ionization of the analyte and IS.	The coefficient of variation of the matrix factor should be $\leq 15\%$.
Recovery	Compare the peak area of the analyte from an extracted sample to that of an unextracted standard.	Recovery should be consistent and reproducible.
Stability	Freeze-Thaw: At least three cycles. Short-Term: At room temperature. Long-Term: At the intended storage temperature. Stock Solution: At room temperature and refrigerated.	Analyte concentration should be within $\pm 15\%$ of the nominal concentration.
Incurred Sample Reanalysis (ISR)	Reanalyze a subset of study samples.	At least 67% of the repeated samples should have results within $\pm 20\%$ of the original values.

A published LC-MS/MS method for 4-hydroxy-trimethoprim reported a linearity range of 0.013–63 ng/mL with a correlation coefficient of 0.996.[3] The precision was reported as $6.15 \pm 0.6\%$ and accuracy as 0.96 ± 0.1 .[3]

Data Presentation and Interpretation

The following diagram illustrates the logical relationship between the different validation parameters.



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Caption: Interdependence of Validation Parameters.

Conclusion

The validation of analytical methods for **4-Hydroxy Trimethoprim** is a critical step in drug development and clinical research. This application note has provided a comprehensive framework for validating both HPLC-UV and LC-MS/MS methods, adhering to international regulatory standards. By following these detailed protocols and understanding the rationale behind each validation parameter, researchers can ensure the generation of high-quality, reliable, and reproducible data for their studies.

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